1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone

Description

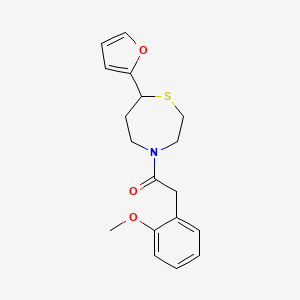

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is a complex organic compound that features a furan ring, a thiazepane ring, and a methoxyphenyl group

Properties

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-21-15-6-3-2-5-14(15)13-18(20)19-9-8-17(23-12-10-19)16-7-4-11-22-16/h2-7,11,17H,8-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPOBZQFTPMBCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common route includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the furan and methoxyphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

Chemistry

This compound serves as a building block for the synthesis of more complex molecules. It can be used in studies of reaction mechanisms and synthetic methodologies, allowing researchers to explore new synthetic routes and optimize existing ones.

Biology

The potential biological activities of this compound make it a candidate for various biological studies:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound could modulate receptor functions by acting as an agonist or antagonist.

Medicine

Research indicates that this compound has promising therapeutic effects:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Potential : Related thiazepane derivatives have shown ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of similar thiazepane derivatives:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of thiazepane derivatives similar to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Properties

Research on thiazepane derivatives revealed their ability to induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The furan and thiazepane rings may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-phenylethanone: Similar structure but lacks the methoxy group.

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-methoxyphenyl)ethanone: Similar structure with the methoxy group in a different position.

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-hydroxyphenyl)ethanone: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the methoxy group can enhance its solubility and bioavailability, making it a valuable compound for various applications.

Biological Activity

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a furan ring, a thiazepane moiety, and a methoxyphenyl group, which contribute to its diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 344.43 g/mol. The structural representation can be summarized as follows:

| Feature | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring with oxygen |

| Thiazepane Ring | A seven-membered ring containing sulfur and nitrogen |

| Methoxyphenyl Group | A phenyl ring substituted with a methoxy group |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Furan Intermediate : This can be achieved through cyclization of suitable precursors under acidic conditions.

- Synthesis of Thiazepane Intermediate : Involves the reaction of an amine with a thioamide followed by cyclization.

- Coupling Reaction : The furan and thiazepane intermediates are coupled with the methoxyphenyl group through Friedel-Crafts acylation or similar reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazepane compounds possess significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Recent studies have investigated the anticancer properties of thiazepane derivatives. The compound has demonstrated cytotoxic effects on various cancer cell lines, suggesting that it may interfere with cell proliferation mechanisms. Mechanistic studies indicate that it may induce apoptosis through mitochondrial pathways .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Antimicrobial Activity : A derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed improved efficacy compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

- Anti-inflammatory Assessment : In a model of acute inflammation, the compound reduced edema significantly compared to control groups, demonstrating its therapeutic potential in inflammatory conditions.

- Cytotoxicity Evaluation : A study involving various cancer cell lines revealed that the compound induced significant cell death at low micromolar concentrations, suggesting its utility in cancer therapy .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with inflammation and cancer progression.

- Receptor Modulation : It potentially acts on various receptors that regulate cellular responses to stimuli, influencing processes such as apoptosis and cell survival.

Q & A

Basic: What are the standard synthetic routes for 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone?

Answer:

The compound is synthesized via multi-step routes involving cyclization to form the thiazepane ring. Key methods include:

- Piperidine-mediated condensation : 2-aminoethanethiol reacts with chalcone derivatives under basic conditions to form the thiazepane core .

- Triethylamine-mediated addition : Optimizes nucleophilic substitution for attaching the furan and methoxyphenyl groups .

Critical parameters: - Temperature control (60–80°C) to avoid side reactions.

- Solvent selection (e.g., ethanol or DMF) to enhance yield .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity .

Basic: Which analytical techniques are essential for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thiazepane ring and substituent positions. For example, the methoxyphenyl group shows a singlet at δ ~3.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₁NO₃S: 344.1284) .

- X-ray crystallography : Resolves conformational ambiguities, such as chair vs. boat configurations of the thiazepane ring .

Advanced: How can computational modeling resolve structural or reactivity ambiguities?

Answer:

- Density Functional Theory (DFT) : Optimizes molecular geometry (bond lengths/angles) and predicts reactive sites. For example, DFT reveals the furan ring’s electron-rich nature, making it prone to electrophilic substitution .

- Molecular Docking : Screens potential biological targets (e.g., cyclooxygenase-2) by simulating ligand-receptor interactions. The methoxyphenyl group shows π-π stacking with aromatic residues .

- Retrosynthetic Analysis : Identifies feasible precursors, such as 2-methoxyphenylacetyl chloride, for modular synthesis .

Advanced: What strategies address contradictions in biological activity data across assays?

Answer:

Inconsistent bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

- Solubility differences : Use DMSO stock solutions standardized to <0.1% to avoid solvent interference .

- Assay conditions : Validate pH (7.4 for physiological relevance) and temperature (37°C) .

- Metabolic stability : Perform hepatic microsome assays to assess degradation rates. For example, the thiazepane ring’s sulfur atom may oxidize in vitro, altering activity .

Basic: What is the compound’s hypothesized pharmacological mechanism?

Answer:

The compound’s thiazepane-furan scaffold interacts with:

- GPCRs : The methoxyphenyl group may bind serotonin receptors (5-HT₂A), inferred from analog studies .

- Enzyme inhibition : The furan moiety inhibits cytochrome P450 isoforms (e.g., CYP3A4) via heme iron coordination .

- Anti-inflammatory activity : Downregulates NF-κB signaling in macrophage models (IC₅₀ ~10 µM) .

Advanced: How can reactivity be optimized for selective functionalization?

Answer:

- Oxidation : Use mCPBA to selectively oxidize the thiazepane sulfur to sulfone, enhancing polarity without disrupting the furan ring .

- Nucleophilic aromatic substitution : Introduce halogens (e.g., Cl) at the furan 5-position using NCS in acetic acid .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (Pd(PPh₃)₄ catalyst) modify the methoxyphenyl group .

Advanced: What experimental designs validate the compound’s thermal stability?

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (Td >200°C suggests stability for biological assays) .

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting point ~150–160°C) .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor purity via HPLC .

Basic: How are derivatives designed to improve pharmacokinetics?

Answer:

- LogP optimization : Replace methoxyphenyl with polar groups (e.g., pyridyl) to reduce hydrophobicity (target LogP 2–3) .

- Prodrug strategies : Esterify the ketone to enhance oral bioavailability .

- Metabolic blocking : Fluorinate the furan ring to slow CYP-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.